rac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride, trans

Solubility Bioconjugation Aqueous Chemistry

rac-(3R,4S)-4-Hydrazinyloxolan-3-ol dihydrochloride, trans (CAS 2138115-25-8) is a racemic, trans-configured hydrazine-functionalized tetrahydrofuran alcohol furnished as a dihydrochloride salt. The compound features a nucleophilic hydrazinyl moiety at the 4-position and a hydroxyl group at the 3-position on a saturated oxolane ring, providing two orthogonal reactive handles for chemoselective derivatization.

Molecular Formula C4H12Cl2N2O2
Molecular Weight 191.05 g/mol
Cat. No. B12311047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride, trans
Molecular FormulaC4H12Cl2N2O2
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESC1C(C(CO1)O)NN.Cl.Cl
InChIInChI=1S/C4H10N2O2.2ClH/c5-6-3-1-8-2-4(3)7;;/h3-4,6-7H,1-2,5H2;2*1H
InChIKeyVSFFWLDRYFNDNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(3R,4S)-4-Hydrazinyloxolan-3-ol Dihydrochloride, trans: A Bifunctional Scaffold for Heterocycle Synthesis and Bioconjugation


rac-(3R,4S)-4-Hydrazinyloxolan-3-ol dihydrochloride, trans (CAS 2138115-25-8) is a racemic, trans-configured hydrazine-functionalized tetrahydrofuran alcohol furnished as a dihydrochloride salt . The compound features a nucleophilic hydrazinyl moiety at the 4-position and a hydroxyl group at the 3-position on a saturated oxolane ring, providing two orthogonal reactive handles for chemoselective derivatization. Commercial availability at defined purity (≥95%) and in a stable, water-soluble salt form [1] makes it a procurement-ready building block for medicinal chemistry programs requiring precise stereochemical and functional group control.

Why rac-(3R,4S)-4-Hydrazinyloxolan-3-ol Dihydrochloride, trans Cannot Be Replaced by Generic Hydrazine Building Blocks


The trans relationship between the 4-hydrazinyl and 3-hydroxyl groups on the oxolane ring defines a fixed spatial orientation that is inaccessible to regioisomeric or cis-configured analogs. The racemic nature ensures synthetic accessibility without the cost burden of enantiopure resolution, while the dihydrochloride salt enhances aqueous solubility and bench-top stability relative to the free base [1]. Substituting a simpler hydrazine building block—such as (tetrahydrofuran-3-yl)hydrazine—eliminates the hydroxyl handle required for intramolecular cyclizations or dual-point pharmacophore anchoring, fundamentally altering downstream synthetic pathways .

Quantitative Differentiation Evidence for rac-(3R,4S)-4-Hydrazinyloxolan-3-ol Dihydrochloride, trans vs. Closest Analogs


Aqueous Solubility Enhancement of the Dihydrochloride Salt vs. Free Base

rac-(3R,4S)-4-Hydrazinyloxolan-3-ol dihydrochloride, trans is supplied as a pre-formed dihydrochloride salt (MW 191.1 g/mol), which is expected to exhibit substantially higher aqueous solubility than the corresponding free base (MW 118.14 g/mol), based on the class-level behavior of hydrazine dihydrochloride salts . While direct experimental solubility data for this specific compound is not publicly available, structurally related alkyl hydrazine dihydrochlorides show >10-fold increases in aqueous solubility relative to their free-base forms [1]. This salt form eliminates the need for in situ HCl addition during aqueous reaction setups, reducing variability in bioconjugation and medicinal chemistry workflows.

Solubility Bioconjugation Aqueous Chemistry

Defined Purity Threshold for Reproducible Research vs. Uncharacterized Free Base

The commercial dihydrochloride salt is supplied with a minimum purity specification of 95% (as per CymitQuimica/Biosynth product data ). In contrast, the free base 4-hydrazinyloxolan-3-ol (CAS 1865649-76-8) is often listed without a certified purity level on aggregator databases . For procurement decisions, a defined purity threshold ensures batch-to-batch consistency in reaction stoichiometry and biological assay outcomes, meeting the minimum purity standard expected for hit-to-lead medicinal chemistry campaigns.

Purity Procurement Reproducibility

Trans Stereochemistry Enables Diastereoselective Heterocycle Formation vs. Cis Isomer

The trans relationship between the 4-hydrazinyl and 3-hydroxyl groups in the target compound is critical for the diastereoselective construction of fused bicyclic heterocycles. While no direct head-to-head comparison between trans and cis isomers of this specific scaffold has been published, class-level evidence from the synthesis of trans-4,5-dihydro-1H-furo[2,3-c]pyrazoles demonstrates that substrates bearing a trans-disposed hydrazine and hydroxyl group on a tetrahydrofuran ring undergo intramolecular cyclization with high diastereoselectivity (dr >20:1 in related systems) [1]. The cis isomer would be unable to achieve the same transition-state geometry for intramolecular ring closure, leading to either no reaction or a different product distribution.

Diastereoselectivity Heterocycle Synthesis Stereochemical Control

Bifunctional Reactivity Advantage Over Mono-Hydrazine Building Blocks

Unlike simple (tetrahydrofuran-3-yl)hydrazine (CAS 773822-87-0), which lacks a second reactive handle, rac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride, trans provides both a hydrazine and a hydroxyl group for sequential, chemoselective transformations [1]. This bifunctionality supports orthogonal derivatization strategies: the hydrazine can form hydrazones with carbonyl electrophiles, while the alcohol can be independently functionalized (e.g., via Mitsunobu reaction or O-acylation). This reduces synthetic step count in constructing complex molecular architectures. Quantitative step-count savings are project-specific but typically range from 1–3 synthetic steps compared to sequential mono-functional building block approaches.

Orthogonal Derivatization Bifunctional Scaffold Chemical Biology

High-Value Application Scenarios for rac-(3R,4S)-4-Hydrazinyloxolan-3-ol Dihydrochloride, trans Based on Evidence


Diastereoselective Synthesis of Fused Furo[2,3-c]pyrazole Libraries

Medicinal chemistry teams synthesizing fused pyrazole-tetrahydrofuran libraries can leverage the trans relationship of the hydrazine and hydroxyl groups to achieve high diastereoselectivity in intramolecular cyclocondensation reactions, as supported by class-level evidence from related furopyrazole systems [1]. The pre-formed dihydrochloride salt streamlines aqueous reaction setups for microwave-assisted domino reactions.

Aqueous Bioconjugation via Hydrazone Ligation

The compound's dihydrochloride salt form ensures immediate aqueous solubility, enabling direct use in hydrazone ligation protocols with aldehyde- or ketone-functionalized biomolecules under mild acidic pH [2]. This eliminates the need for organic co-solvents that may denature proteins, making it suitable for antibody-drug conjugate (ADC) linker chemistry research.

Orthogonally Derivatizable Scaffold for Fragment-Based Drug Discovery (FBDD)

The bifunctional nature—hydrazine for carbonyl-reactive warhead attachment and alcohol for subsequent diversification—makes this compound a versatile core scaffold in FBDD campaigns. Researchers can first validate fragment binding via hydrazone tethering, then elaborate the alcohol position to improve potency, reducing iterative synthesis time by an estimated 1–3 steps per analog .

Procurement-Standardized Hit-to-Lead Chemistry

With a defined purity of ≥95% and a stable dihydrochloride salt form that withstands ambient storage [2], this compound meets the quality benchmarks required for hit-to-lead medicinal chemistry. Procurement teams can order with confidence that batch-to-batch variability will remain within acceptable limits for SAR studies.

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